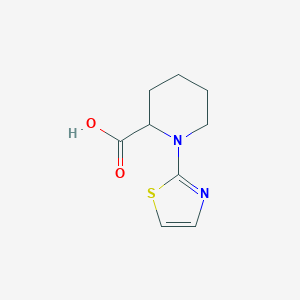

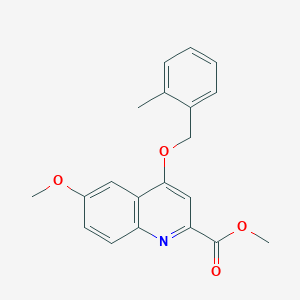

![molecular formula C19H21N5O4 B2955780 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 878423-21-3](/img/structure/B2955780.png)

2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity .

Molecular Structure Analysis

The molecular structure of this compound would be complex, given the presence of multiple functional groups and rings. The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. For example, the acetic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of an acetic acid group could make the compound acidic .Aplicaciones Científicas De Investigación

Pharmacological Profile

- 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid, a structurally similar compound, has been studied for its pharmacological profile, showing properties such as antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity in animal experiments without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).

Synthesis and Application in Heterocyclic Systems

- Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used to synthesize a range of heterocyclic systems, including pyrimidinones and triazinones, indicating the potential of similar compounds in complex chemical syntheses (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Antimicrobial Activity

- New pyridothienopyrimidines and pyridothienotriazines, related to the queried compound, demonstrated in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Inhibitory Activity

- Pyrimidineacetic acids and (pyrimidinyloxy)acetic acids were synthesized and tested for their ability to inhibit aldose reductase, highlighting their potential role in therapeutic applications, particularly for conditions involving aldose reductase (Ellingboe et al., 1990).

Novel Routes in Chemical Synthesis

- The synthesis of tetracyclic fused tetrazines and thiadiazines using related compounds points to the versatility of such chemicals in creating novel heterocyclic compounds (Abbas, Riyadh, Abdallah, & Gomha, 2006).

Peroxisome Proliferation

- Compounds structurally related to the queried chemical induced peroxisome proliferation in liver cells, indicating their potential use in studying cellular processes and drug development (Reddy & Krishnakantha, 1975).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-11-7-12(2)9-13(8-11)22-5-4-6-23-15-16(20-18(22)23)21(3)19(28)24(17(15)27)10-14(25)26/h7-9H,4-6,10H2,1-3H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGVQUDMXAPSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

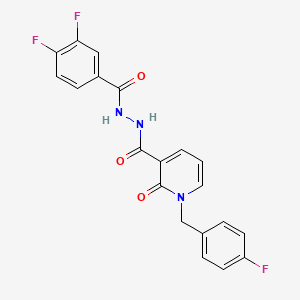

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955697.png)

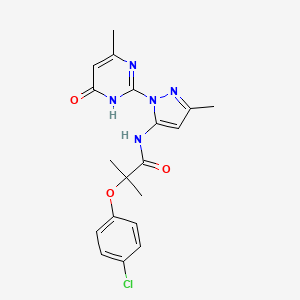

![2-Chloro-1-(5-oxa-2-azaspiro[3.4]oct-7-en-2-yl)propan-1-one](/img/structure/B2955704.png)

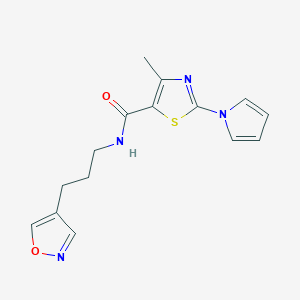

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-5-chlorothiazole-4-carboxylate](/img/structure/B2955711.png)

![3-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2955712.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2955713.png)

![ethyl 2-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2955717.png)

![ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2955718.png)